molecular formula C16H32NaO2 B14078932 Sodium Palmitate (1-13C, 99%)

Sodium Palmitate (1-13C, 99%)

Cat. No.: B14078932
M. Wt: 280.41 g/mol
InChI Key: ZUWJMSFTDBLXRA-OMVBPHMTSA-N
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Description

Sodium Palmitate (1-13C, 99%) is a labeled fatty acid, specifically a sodium salt of palmitic acid where the carbon at position 1 is replaced with the isotope carbon-13. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Palmitate (1-13C, 99%) can be synthesized through the saponification of palmitic acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving palmitic acid in an alcohol solvent, followed by the addition of sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium palmitate .

Industrial Production Methods: On an industrial scale, sodium palmitate is produced through the hydrolysis of palm oil, which contains a high concentration of palmitic acid. The hydrolysis process is followed by neutralization with sodium hydroxide to yield sodium palmitate .

Chemical Reactions Analysis

Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Palmitic acid, carbon dioxide, and water.

    Reduction: Palmitic alcohol.

    Substitution: Metal palmitates.

Scientific Research Applications

Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .

Comparison with Similar Compounds

Comparison:

Biological Activity

Sodium palmitate (1-13C, 99%) is a stable isotope-labeled fatty acid that has garnered attention in biochemical research due to its role in metabolic studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into cellular structures, and implications in health and disease.

Overview of Sodium Palmitate

Sodium palmitate is the sodium salt of palmitic acid, a saturated fatty acid commonly found in animal and plant fats. The isotopic labeling with carbon-13 (13C^{13}C) allows researchers to trace metabolic processes in vivo and in vitro. The compound is utilized in various studies to understand lipid metabolism, energy production, and the synthesis of complex lipids.

1. Incorporation into Lipid Metabolism

Sodium palmitate (1-13C) is primarily involved in lipid metabolism, where it serves as a substrate for the synthesis of various lipids, including triglycerides and phospholipids. Studies have shown that when administered to cell cultures or animal models, sodium palmitate can be incorporated into cellular membranes and energy storage molecules.

  • De Novo Lipogenesis : Research indicates that sodium palmitate can be converted into palmitoyl-CoA by the enzyme acyl-CoA synthetase. This conversion is crucial for subsequent lipid biosynthesis pathways such as sphingolipid synthesis .
  • Sphingolipid Biosynthesis : A study demonstrated the use of 13C^{13}C-labeled palmitate to analyze de novo sphingolipid biosynthesis using tandem mass spectrometry. The incorporation of 13C^{13}C-palmitate into sphingoid bases and ceramides was quantified, revealing distinct metabolic pathways influenced by fatty acid saturation .

2. Oxidation and Energy Production

Sodium palmitate is also subjected to beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA for energy production. In human studies, the oxidation rates of 13C^{13}C-labeled palmitate were assessed under different dietary conditions:

  • Increased Oxidation Rates : Participants consuming diets high in palmitate showed elevated acylcarnitine concentrations, indicating enhanced fatty acid oxidation .
  • Comparison in Diabetic Conditions : A study involving type 2 diabetic subjects showed altered kinetics of 13C^{13}C-palmitate uptake and oxidation compared to healthy controls. The diabetic group exhibited reduced release of labeled oxidation products, suggesting impaired fatty acid metabolism .

Case Study 1: Sphingolipid Dynamics in Cell Cultures

In an experiment using HEK293 cells treated with 13C^{13}C-labeled sodium palmitate, researchers observed significant incorporation into sphingolipids over a 6-hour incubation period. The results indicated that approximately 22 pmol/mg protein of base-labeled ceramides were synthesized from the labeled precursor .

Case Study 2: Skeletal Muscle Metabolism

A clinical study examined the fate of 13C^{13}C-palmitate extracted from skeletal muscle during intravenous infusion. This study highlighted differences in metabolic responses between healthy individuals and those with type 2 diabetes. Healthy subjects demonstrated significant release of labeled CO2 and glutamine from muscle tissue, while diabetic subjects showed markedly lower metabolic activity .

Research Findings Summary

Study FocusKey Findings
Sphingolipid BiosynthesisSignificant incorporation of 13C^{13}C-palmitate into sphingoid bases and ceramides .
Fatty Acid OxidationIncreased oxidation rates observed in high-palmitate diets; impaired metabolism in diabetes .
Skeletal Muscle KineticsDifferences in 13C^{13}C label recovery between healthy and diabetic subjects .

Properties

Molecular Formula

C16H32NaO2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1;

InChI Key

ZUWJMSFTDBLXRA-OMVBPHMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Origin of Product

United States

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